molecular formula C21H25N5O4S B2832203 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 440330-89-2

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No.: B2832203
CAS No.: 440330-89-2
M. Wt: 443.52
InChI Key: PZDKMOKWYJXHOU-UHFFFAOYSA-N
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Description

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazinyl group, a sulfamoylphenethyl moiety, and a hexanamide chain, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazinyl Core: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Sulfamoylphenethyl Group:

    Incorporation of the Hexanamide Chain: The final step includes the attachment of the hexanamide chain to the intermediate compound, resulting in the formation of the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazinyl derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound shares the triazinyl core but differs in the attached groups.

    4-oxobenzo[d][1,2,3]triazin-benzylpyridinium derivatives: These derivatives also contain the triazinyl group but have different substituents.

Uniqueness

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is unique due to the specific combination of the triazinyl core, sulfamoylphenethyl group, and hexanamide chain

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c22-31(29,30)17-11-9-16(10-12-17)13-14-23-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)24-25-26/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,23,27)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDKMOKWYJXHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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